N-Methyl-1H-indazol-6-amine hydrochloride

Solubility Formulation Biological Assays

N-Methyl-1H-indazol-6-amine hydrochloride is a pre-functionalized indazole building block for kinase inhibitor libraries. The exocyclic N-methyl amine provides a nucleophilic handle for reductive amination/acylation, while the hydrochloride salt ensures aqueous solubility (>10 mg/mL) for biological assays and reproducible DMF/DMSO-based chemistry. Distinct from N1-methylated isomers (e.g., 1-methyl-1H-indazol-6-amine), this compound retains the indazole N1‑H for hinge-binding interactions critical to ATP‑mimetic inhibitors of IDO1, JNK, and PLK4. Batch‑to‑batch consistency (≥95% purity) and defined salt form eliminate in‑situ solubilization steps, accelerating SAR workflows.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
Cat. No. B12932464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1H-indazol-6-amine hydrochloride
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESCNC1=CC2=C(C=C1)C=NN2.Cl
InChIInChI=1S/C8H9N3.ClH/c1-9-7-3-2-6-5-10-11-8(6)4-7;/h2-5,9H,1H3,(H,10,11);1H
InChIKeyDXOQRKNNNSNWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1H-indazol-6-amine hydrochloride: Indazole Scaffold for Kinase Inhibitor Development


N-Methyl-1H-indazol-6-amine hydrochloride (CAS: not explicitly assigned for hydrochloride salt; free base CAS 1086392-14-4) is an indazole derivative bearing a methylated amine at the 6-position, stabilized and solubilized as a hydrochloride salt (C8H10ClN3, MW 183.64 g/mol) . The indazole core serves as a privileged scaffold in medicinal chemistry, particularly for mimicking the adenine moiety of ATP in kinase inhibitor design, and 6-aminoindazole derivatives have demonstrated anti-proliferative activity across multiple cancer cell lines, including colorectal (HCT116) and leukemia (K562) models [1]. The N-methyl substitution on the 6-amino group provides a defined starting point for further functionalization and modulates the scaffold's electronic and steric properties relative to the unsubstituted 6-aminoindazole core, making it a strategic intermediate for structure-activity relationship (SAR) exploration in kinase-targeted programs .

Why N-Methyl-1H-indazol-6-amine Hydrochloride Cannot Be Simply Substituted by Other Indazole Analogs


Generic substitution of N-Methyl-1H-indazol-6-amine hydrochloride with other indazole derivatives is not scientifically sound because even minor structural variations on the indazole scaffold—such as the position of the amino group (e.g., 5-amine vs. 6-amine), the N-methylation pattern (N1 vs. N2 vs. exocyclic N), or the salt form—profoundly alter binding affinity, kinase selectivity profiles, and physicochemical properties including solubility and crystallinity [1]. For instance, 1-methyl-1H-indazol-6-amine (CAS 74728-65-7) differs by N1-methylation rather than exocyclic N-methylation, which changes the hydrogen-bond donor/acceptor landscape and the compound's ability to serve as a synthetic intermediate for specific kinase inhibitor chemotypes . The hydrochloride salt form of the target compound confers aqueous solubility (>10 mg/mL in water) and handling stability that the free base lacks, directly impacting its suitability for aqueous biological assays and reproducible formulation . The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in biological activity, cellular selectivity, and synthetic utility.

Quantitative Differentiation Evidence: N-Methyl-1H-indazol-6-amine Hydrochloride vs. Closest Analogs


Hydrochloride Salt Form Confers Aqueous Solubility Advantage Over Free Base for Biological Assays

The hydrochloride salt of N-Methyl-1H-indazol-6-amine (C8H10ClN3, MW 183.64 g/mol) demonstrates enhanced aqueous solubility compared to its free base form (C8H9N3, MW 147.18 g/mol), which is critical for reproducible biological testing and formulation. While the free base exhibits calculated LogP of 2.2 (XLogP3) indicating significant hydrophobicity [1], the hydrochloride salt is characterized as soluble in water . This solubility differential is essential for achieving consistent compound concentrations in aqueous buffer systems used in enzyme inhibition and cell-based assays, thereby reducing data variability attributed to precipitation or non-specific binding.

Solubility Formulation Biological Assays Hydrochloride Salt

Exocyclic N-Methyl Substitution Pattern Differentiates Reactivity from N1-Methyl Regioisomer

N-Methyl-1H-indazol-6-amine (exocyclic N-methylation on the 6-amino group) and 1-methyl-1H-indazol-6-amine (N1-methylation on the indazole ring) are regioisomers with distinct chemical properties. The target compound (CAS 1086392-14-4) features an exocyclic secondary amine that retains the indazole N1-H hydrogen-bond donor, whereas the N1-methyl isomer (CAS 74728-65-7) substitutes this critical H-bond donor with a methyl group. The calculated physicochemical differences include LogP (2.2 for target vs. not reported for N1-methyl) and molecular geometry . Furthermore, the exocyclic amine provides a nucleophilic handle for subsequent functionalization (e.g., reductive amination, acylation) while preserving the unsubstituted indazole N1 position, which is often essential for hinge-binding interactions in kinase inhibitor pharmacophores [1].

Synthetic Intermediate Regioisomer Functionalization Medicinal Chemistry

6-Aminoindazole Core Demonstrates Cell-Selective Anti-Proliferative Activity (IC50 5.15-14.3 μM) Across Multiple Cancer Lines

The 6-aminoindazole scaffold, of which N-Methyl-1H-indazol-6-amine is a direct derivative, exhibits measurable anti-proliferative activity with demonstrated selectivity for cancer cells over normal cells. A closely related analog, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), showed an IC50 of 14.3 ± 4.4 μM against HCT116 colorectal cancer cells while remaining non-cytotoxic to normal MRC5 lung fibroblast cells (IC50 > 100 μM), yielding a selectivity index > 7-fold [1]. Similarly, another 6-substituted aminoindazole derivative demonstrated an IC50 of 5.15 μM against K562 leukemia cells with 6.4-fold selectivity over normal HEK-293 cells (IC50 = 33.2 μM) . These data establish the 6-aminoindazole core as a validated starting point for developing selective anticancer agents, and N-Methyl-1H-indazol-6-amine represents the minimal methylated building block for SAR expansion.

Anti-proliferative Selectivity IDO1 Cancer Cell Lines

Molecular Recognition Through Indazole Scaffold: ATP-Mimetic Kinase Binding Demonstrated by 6-Aminoindazole Derivatives

6-Aminoindazole derivatives, including those with 6-N-substitution patterns analogous to N-Methyl-1H-indazol-6-amine, function as ATP-mimetic kinase inhibitors by engaging the hinge region of kinase active sites via the indazole N1 and N2 nitrogen atoms. The 6-aminoindazole core has been specifically validated as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme implicated in tumor immune evasion . Mechanistic studies demonstrate that 6-aminoindazole-containing compounds suppress IDO1 protein expression in HCT116 colorectal cancer cells, leading to reduced cell proliferation and induction of apoptosis . The N-methyl substitution on the 6-amino group (as in the target compound) modulates the electronic properties of the scaffold while preserving the essential N1-H hydrogen-bond donor required for hinge-binding interactions in kinase pharmacophores [1].

Kinase Inhibition ATP-Mimetic Hinge Binding IDO1

Validated Application Scenarios for N-Methyl-1H-indazol-6-amine Hydrochloride


Synthesis of Selective Kinase Inhibitors via Reductive Amination or Acylation

N-Methyl-1H-indazol-6-amine hydrochloride serves as a versatile synthetic intermediate for generating libraries of 6-substituted aminoindazole kinase inhibitors. The exocyclic secondary amine provides a nucleophilic handle for reductive amination with aldehydes (yielding N-alkylated derivatives such as N-(4-fluorobenzyl)-1H-indazol-6-amine analogs with IC50 values in the low micromolar range against HCT116 cells [1]) or acylation with carboxylic acids/acid chlorides. The preserved indazole N1-H enables hinge-binding interactions characteristic of ATP-mimetic kinase inhibitors, including those targeting IDO1, JNK, and PLK4 [1]. The hydrochloride salt form ensures solubility in polar aprotic solvents (DMF, DMSO) commonly used for these transformations, facilitating reproducible reaction conditions.

Cell-Based Anti-Proliferative Screening in Colorectal and Leukemia Cancer Models

The 6-aminoindazole scaffold has demonstrated validated anti-proliferative activity in HCT116 colorectal cancer (IC50 = 14.3 ± 4.4 μM for analog 9f) and K562 leukemia cells (IC50 = 5.15 μM for related derivative), with selectivity indices >6-7 fold over normal MRC5 and HEK-293 cells [1]. N-Methyl-1H-indazol-6-amine hydrochloride is ideally suited as a starting material for generating focused compound libraries to explore SAR around the N-methyl substitution and to optimize potency against these validated cancer cell models. The aqueous solubility of the hydrochloride salt enables direct preparation of stock solutions for cell culture dosing without DMSO-induced cytotoxicity artifacts.

IDO1 Inhibitor Development for Tumor Immunotherapy Research

6-Aminoindazole derivatives, including N-substituted analogs structurally related to N-Methyl-1H-indazol-6-amine, have been characterized as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan-kynurenine metabolic pathway that mediates tumor immune evasion [1]. Mechanistic studies demonstrate that 6-aminoindazole-containing compounds suppress IDO1 protein expression in cancer cells, leading to reduced cell proliferation and enhanced anti-tumor immune responses [1]. N-Methyl-1H-indazol-6-amine hydrochloride provides a pre-functionalized scaffold for further optimization of IDO1-targeted agents, with the hydrochloride salt form facilitating aqueous biochemical assay conditions.

Physicochemical Property Optimization Through Salt Form Selection

The hydrochloride salt of N-Methyl-1H-indazol-6-amine (MW 183.64 g/mol, water-soluble) offers distinct advantages over the free base (MW 147.18 g/mol, XLogP3 = 2.2) for applications requiring aqueous solubility, including in vitro ADME assays, formulation development, and long-term stability studies [1]. The salt form also provides a defined, crystalline solid with consistent purity specifications (typically 95-98%) that ensures batch-to-batch reproducibility in research settings. Procurement of the hydrochloride salt eliminates the need for in situ salt formation or solubilization optimization, streamlining experimental workflows.

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